Revenast
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Overview
Description
Revenast is an anti-allergic compound that is rapidly and extensively metabolized in animals. It is not acting as an anti-histaminic and has low bioavailability in monkeys and high protein binding in humans . The molecular formula of this compound is C27H29N5O, and it has a molecular weight of 439.5521 .
Preparation Methods
The synthetic routes and reaction conditions for Revenast are not extensively documented in the available literature. general methods for preparing similar compounds often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Revenast undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
Revenast has several scientific research applications, including:
Chemistry: Used as a model compound for studying anti-allergic properties and metabolic pathways.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications in treating allergic reactions and related conditions.
Industry: Potential use in the development of new anti-allergic drugs and formulations
Mechanism of Action
The mechanism of action of Revenast involves its interaction with specific molecular targets and pathways. It is rapidly metabolized in the body, leading to its anti-allergic effects. The exact molecular targets and pathways involved are not fully elucidated, but it is known that this compound does not act as an anti-histaminic .
Comparison with Similar Compounds
Revenast can be compared with other anti-allergic compounds such as cetirizine, loratadine, and fexofenadine. Unlike these compounds, this compound does not act as an anti-histaminic and has unique metabolic properties, including rapid metabolism and high protein binding .
Cetirizine: An anti-histaminic compound used to treat allergic reactions.
Loratadine: Another anti-histaminic compound with similar applications.
Fexofenadine: A third anti-histaminic compound used for treating allergies
This compound’s uniqueness lies in its distinct mechanism of action and metabolic profile, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85673-87-6 |
---|---|
Molecular Formula |
C27H29N5O |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1,5-diphenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one |
InChI |
InChI=1S/C27H29N5O/c33-27-22-25(23-10-3-1-4-11-23)32(24-12-5-2-6-13-24)31(27)17-9-16-29-18-20-30(21-19-29)26-14-7-8-15-28-26/h1-8,10-15,22H,9,16-21H2 |
InChI Key |
NOSNJBQFOSLJCA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Key on ui other cas no. |
85673-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87939-27-3 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,5-diphenyl-2-(3-(4-(2-pyridyl)piperazin-1-yl)propyl)pyrazolin-3-one KC 6300 KC-6300 revenast revenast monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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